1-Bromo-2-iodo-3,5-dimethylbenzene
Overview
Description
1-Bromo-2-iodo-3,5-dimethylbenzene is an organic compound that belongs to the class of aryl halides . It has a molecular weight of 310.96 .
Synthesis Analysis
The synthesis of this compound can be achieved through copper-catalyzed halogen exchange reactions . It can also be obtained from 5-bromo-m-xylene in the presence of NaI or KI in n-BuOH or DMF (solvents) .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, iodo, and two methyl groups . The InChI code for the compound is 1S/C8H8BrI/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in palladium-catalyzed carbon-oxygen coupling reactions . It can also react with phenol in the presence of CuFe2O4 nano powder as a recyclable catalyst to afford 1,3-dimethyl-5-phenoxybenzene .Physical and Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3, a boiling point of 284.8±35.0 °C at 760 mmHg, and a flash point of 126.0±25.9 °C . It also has a molar refractivity of 56.5±0.3 cm3 .Scientific Research Applications
Thermochemistry of Halogen-Substituted Methylbenzenes
1-Bromo-2-iodo-3,5-dimethylbenzene has been studied for its thermochemical properties. Verevkin et al. (2015) explored the experimental vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes, including this compound. This research is significant for understanding the physical properties and stability of such compounds under different conditions. (Verevkin et al., 2015)
Synthesis of Dimethyl-Bromoiodobenzenes
Li Yu (2008) focused on the synthesis of dimethyl-4-bromoiodobenzenes, including 3,5-dimethyl-4-bromoiodobenzene and 2,6Dimethyl-4-bromoiodobenzene, which are aromatic organic intermediates used in various fields. This study highlights the methods and efficiencies in synthesizing these compounds, which are crucial for their application in different scientific and industrial contexts. (Li Yu, 2008)
Ring Halogenation of Polyalkylbenzenes
Bovonsombat and Mcnelis (1993) discussed the ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts. They successfully prepared a mixed halogenated compound, 2-bromo-4-iodo-1,3,5-trimethylbenzene, demonstrating the versatility and effectiveness of these methods for producing halogenated benzene derivatives. (Bovonsombat & Mcnelis, 1993)
Regioselective Bromination and Sulfur-Functionalised Benzoquinones
The study by Aitken et al. (2016) investigated the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, which resulted in various bromination products, including derivatives similar to this compound. They also demonstrated the conversion of these brominated products into sulfur-containing quinone derivatives, revealing potential applications in chemical synthesis. (Aitken et al., 2016)
Crystal Structures of Halogen-Substituted Compounds
Stein, Hoffmann, and Fröba (2015) explored the crystal structures of halogen-substituted compounds, including 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodo derivative. Their research provides insight into the supramolecular features like hydrogen bonding and π–π interactions, which are essential for understanding the properties of such compounds. (Stein, Hoffmann, & Fröba, 2015)
Domino Process to Synthesize Benzofurans
Lu, Wang, Zhang, and Ma (2007) described a CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes. Their method involves an intermolecular C-C bond formation and a subsequent intramolecular C-O bond formation process, highlighting a novel approach to synthesizing complex organic structures. (Lu, Wang, Zhang, & Ma, 2007)
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-iodo-3,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKZOYRKPVUJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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